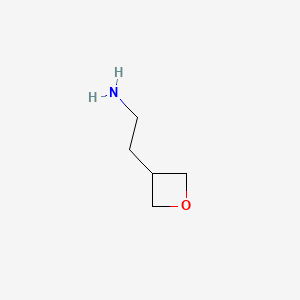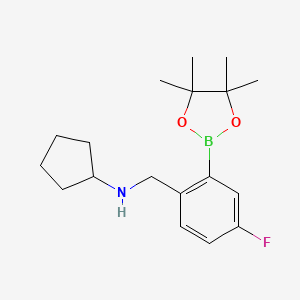![molecular formula C7H6FN3 B582495 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- CAS No. 1260382-22-6](/img/structure/B582495.png)
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyrrole ring fused to a pyridine ring, with an amino group at the 5-position and a fluorine atom at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.
Fusion with Pyridine Ring: The pyrrole ring is then fused with a pyridine ring through a cyclization reaction, often using a catalyst such as palladium or copper.
Introduction of Fluorine: The fluorine atom is introduced at the 4-position through a halogenation reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced at the 5-position through a nucleophilic substitution reaction, using an appropriate amine source.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium or copper catalysts, organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and coupled products.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: It is used in the study of biological processes, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Industry: It is used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound has a similar structure but lacks the fluorine atom at the 4-position, which may result in different chemical reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: This compound has a pyrazole ring fused to a pyridine ring, which may confer different properties and applications.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with the fluorine atom at a different position, which may affect its chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1260382-22-6 |
|---|---|
Molekularformel |
C7H6FN3 |
Molekulargewicht |
151.144 |
IUPAC-Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H6FN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11) |
InChI-Schlüssel |
ROAHHCLYRRGDLW-UHFFFAOYSA-N |
SMILES |
C1=CNC2=CN=C(C(=C21)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


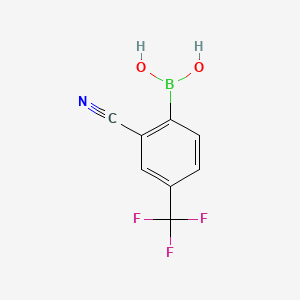
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
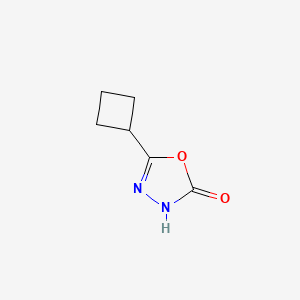
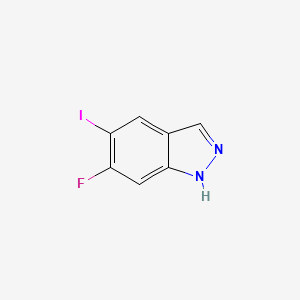
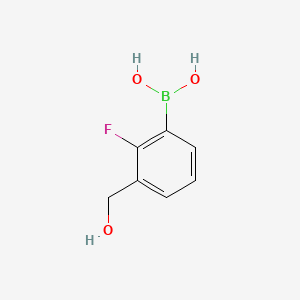
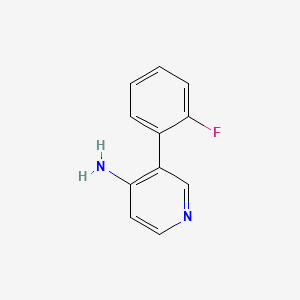

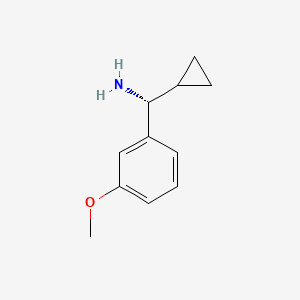
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)
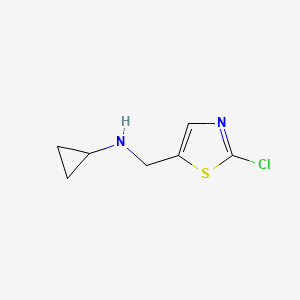

![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)
